2,6-Dichloroterephthalic acid

Description

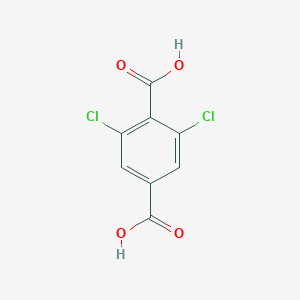

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUJMEBEACINIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501023260 | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41906-38-1, 116802-97-2 | |

| Record name | Benzenedicarboxylic acid, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041906381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloroterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloroterephthalic Acid: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dichloroterephthalic acid, a halogenated aromatic dicarboxylic acid. The document details its chemical structure, physicochemical properties, and outlines a general synthetic approach. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is a substituted aromatic compound with two carboxylic acid groups and two chlorine atoms attached to a benzene ring. The strategic placement of the chlorine atoms at the 2 and 6 positions influences the molecule's steric and electronic properties, making it a unique building block in the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, experimentally determined values for properties such as melting point, boiling point, and pKa are not widely reported in the literature, with much of the available information pertaining to its isomer, 2,5-dichloroterephthalic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| CAS Number | 116802-97-2 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Sparingly soluble in water and common organic solvents (predicted based on terephthalic acid and its derivatives). Soluble in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP) is expected. | [2] |

| Melting Point | >300 °C (predicted) | |

| Boiling Point | Decomposes (predicted) | |

| pKa | pKa1 ≈ 3.5, pKa2 ≈ 4.5 (estimated based on terephthalic acid) |

Synthesis

A general procedure for the synthesis of a dichloroterephthalic acid from its corresponding dichloro-p-xylene is as follows:

Reaction: Oxidation of 2,6-dichloro-p-xylene

Caption: General workflow for the synthesis of a dichloroterephthalic acid.

Experimental Protocol (General for Dichloroterephthalic Acid Synthesis):

-

Reaction Setup: In a round-bottom flask, combine the starting material, dichloro-p-xylene, with potassium permanganate, pyridine, and deionized water.

-

Heating: Heat the reaction mixture to 100°C and stir for 12 hours.

-

Filtration: While still hot, filter the mixture to remove the brown manganese oxide precipitate. The solid is typically washed with hot deionized water to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent by distillation under reduced pressure.

-

Acidification: Acidify the resulting liquid with hydrochloric acid to a pH of 1 to precipitate the dichloroterephthalic acid.

-

Product Collection: Collect the white solid by filtration and dry it in a vacuum oven.

Note: This is a generalized protocol based on the synthesis of the 2,5-isomer and would require optimization for the synthesis of this compound.[3]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural features allow for the creation of diverse chemical libraries for drug discovery.

Precursor for TYK2 Inhibitors

One of the notable applications of this compound is in the synthesis of potent and selective Tyrosine Kinase 2 (TYK2) inhibitors.[4] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons.[5] Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases.

The development of TYK2 inhibitors is a significant area of research for the treatment of conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[6] The dichloro-substituted terephthalic acid moiety can serve as a scaffold to which other functional groups are attached to achieve high affinity and selectivity for the TYK2 protein.

Caption: Simplified TYK2 signaling pathway and the role of TYK2 inhibitors.

Derivative of Zoxamide

This compound is a known derivative of Zoxamide, a benzamide fungicide.[7][8] Zoxamide functions by inhibiting the beta-tubulin assembly in fungi, thereby disrupting cell division.[7] The study of Zoxamide's degradation pathways is crucial for understanding its environmental fate and potential metabolites, which may include this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons. The chemical shift would be influenced by the electron-withdrawing effects of the two carboxylic acid groups and the two chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display signals for the four distinct carbon atoms in the benzene ring and a signal for the carboxylic acid carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid groups, a strong C=O stretching absorption, and C-Cl stretching bands.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 235.02 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, it is advisable to handle the compound in a well-ventilated fume hood, wearing personal protective equipment such as gloves, safety glasses, and a lab coat.

This guide provides an overview of the current knowledge on this compound. Further experimental studies are needed to fully characterize its physicochemical properties and explore its potential in various applications.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting TYK2 for Fighting Diseases: Recent Advance of TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Zoxamide | C14H16Cl3NO2 | CID 122087 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the Chemical Abstracts Service (CAS) registry number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, imparts unique chemical properties that are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and general experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 235.02 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | ~95% | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity. The capillary method is a common and reliable technique.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the sample.

Determination of Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) quantifies the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Principle: A solution of the weak acid (this compound) is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized by the base (the half-equivalence point). Due to the presence of two carboxylic acid groups, two pKa values are expected.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beakers and volumetric flasks

-

Standardized strong base solution (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if the solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill the burette with the standardized strong base solution.

-

Record the initial pH of the acid solution.

-

Add the titrant in small, known increments, recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence points, where a sharp change in pH is observed.

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence points from the inflection points of the curve. The half-equivalence points (at half the volume of each equivalence point) correspond to the pKa values of the two carboxylic acid groups.

Solubility Determination

Solubility is a fundamental property that influences a compound's behavior in various applications. The shake-flask method is a common technique for determining solubility.

Principle: An excess amount of the solid is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Vials or flasks with secure caps

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, etc.).

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same temperature to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any suspended solid particles.

-

Dilute the filtrate as necessary and determine the concentration of this compound using a pre-validated analytical method.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups would resonate at a characteristic downfield position (typically >160 ppm). Signals for the aromatic carbons would also be observed, with those bonded to chlorine atoms showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the functional groups present:

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimers.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹.

-

C-Cl stretching bands in the fingerprint region.

-

C-H stretching and bending vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While specific experimental data for this compound is sparse in the public domain, the methodologies described herein provide a robust framework for researchers and scientists to generate reliable data. A thorough understanding of these properties is fundamental for the effective application of this compound in drug development, materials science, and other areas of chemical research.

References

In-Depth Technical Guide: 2,6-Dichloroterephthalic Acid (CAS 116802-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, makes it a potentially valuable building block in organic synthesis. While comprehensive data on this specific isomer is limited in publicly accessible literature, this guide consolidates the available information on its properties, synthesis, and potential applications, particularly in the realm of medicinal chemistry. This document also draws upon data from structurally related compounds to provide a broader context for its potential utility and analytical characterization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 116802-97-2 |

| Molecular Formula | C₈H₄Cl₂O₄ |

| Molecular Weight | 235.02 g/mol |

| IUPAC Name | 2,6-dichlorobenzene-1,4-dicarboxylic acid |

| Synonyms | 2,6-Dichloro-1,4-benzenedicarboxylic acid |

| Appearance | Solid (form may vary) |

| SMILES | C1=C(C(=C(C=C1C(=O)O)Cl)C(=O)O)Cl |

| InChI Key | LJUJMEBEACINIP-UHFFFAOYSA-N |

Synthesis and Application in Drug Discovery

A notable application of this compound is its use as a starting material in the synthesis of intermediates for Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is crucial in the immune system's response and is implicated in various autoimmune diseases and cancers.

Experimental Protocol: Synthesis of 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid

The following protocol for the synthesis of a key intermediate for JAK inhibitors is adapted from patent literature[1]:

Objective: To synthesize 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid from this compound.

Materials:

-

This compound

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylamine (2.0 M solution in THF)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane, add 1,1'-Carbonyldiimidazole (CDI) (1.0 eq) in a single portion.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Add dimethylamine (2.0 M solution in THF, ~4.3 eq) to the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to yield the crude product, 2,6-dichloro-4-(dimethylcarbamoyl)benzoic acid.

-

The crude product can be used in subsequent steps without further purification.[1]

Experimental Workflow

Potential Role as a Metabolite

This compound has been identified as a potential metabolite of the fungicide zoxamide. Zoxamide is used to control fungal diseases on various crops. Understanding the metabolic fate of such agrochemicals is crucial for assessing their environmental impact and potential human exposure. While the complete metabolic pathway of zoxamide to this compound is not extensively detailed in the available literature, it is a plausible degradation product.

Logical Relationship Diagram

References

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2,6-Dichloroterephthalic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloroterephthalic acid. Due to the absence of readily available experimental or validated predicted spectral data in public databases, this guide will focus on the theoretical principles governing the NMR spectroscopy of this molecule, providing a robust framework for its structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to be simple due to the molecule's C₂ᵥ symmetry. The two protons on the aromatic ring are chemically and magnetically equivalent. The acidic protons of the carboxylic acid groups are also equivalent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.5 - 8.0 | Singlet (s) | 2H |

| -COOH | > 12 | Broad Singlet (br s) | 2H |

Note: The chemical shift of the carboxylic acid protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C -Cl | 133 - 138 |

| C -H | 130 - 135 |

| C -COOH | 130 - 135 |

| -C OOH | 165 - 170 |

Note: The chemical shifts are estimated based on the effects of chloro and carboxylic acid substituents on a benzene ring.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample such as this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ are common choices for polar aromatic acids.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Gentle warming or vortexing may be required to aid dissolution.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

3.2. NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-resolution NMR spectrometer with a field strength of 400 MHz or higher is recommended.

-

Probe: A standard broadband or dual-channel probe.

-

Temperature: The experiment is typically conducted at a constant temperature, for example, 298 K (25 °C).

-

Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent to achieve sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Visualization of Structural Relationships

The following diagrams illustrate the logical relationships between the molecular structure of this compound and its expected NMR signals.

A Technical Guide to the Vibrational Spectroscopy of 2,6-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Fourier-Transform Infrared (FT-IR) and Raman spectroscopic characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific experimental data for this compound in published literature, this document leverages theoretical principles and comparative data from structurally related molecules to predict its vibrational properties. It is designed to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, offering insights into the expected spectral features and providing generalized experimental protocols for its analysis.

Predicted Vibrational Data

The vibrational spectrum of this compound is determined by the vibrational modes of its constituent functional groups: a 1,2,3,4-tetrasubstituted benzene ring, two carboxylic acid groups, and two chlorine atoms. The following table summarizes the predicted FT-IR and Raman active vibrational modes and their expected wavenumber ranges. These predictions are based on the analysis of similar compounds, including terephthalic acid and chlorinated aromatic derivatives.

| Vibrational Mode | Functional Group | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Notes |

| O-H stretching | Carboxylic Acid (dimer) | 2500-3300 (very broad) | Weak | The broadness is due to strong hydrogen bonding between the carboxylic acid groups. |

| C-H stretching | Aromatic Ring | 3000-3100 | 3000-3100 | |

| C=O stretching | Carboxylic Acid (dimer) | 1680-1710 (strong) | 1680-1710 (medium) | The position is sensitive to the degree of hydrogen bonding. |

| C=C stretching | Aromatic Ring | 1550-1620 (multiple bands) | 1550-1620 (strong) | |

| C-O stretching | Carboxylic Acid | 1250-1350 | 1250-1350 | Coupled with O-H in-plane bending. |

| O-H in-plane bending | Carboxylic Acid | 1350-1450 | Weak | |

| C-H in-plane bending | Aromatic Ring | 1000-1300 | 1000-1300 | |

| O-H out-of-plane bending | Carboxylic Acid (dimer) | 850-950 (broad) | Weak | |

| C-H out-of-plane bending | Aromatic Ring | 750-850 | Weak | The substitution pattern influences this region. |

| C-Cl stretching | Chloro-aromatic | 600-800 (strong) | 600-800 (strong) | |

| Ring breathing | Aromatic Ring | ~800 | ~800 (very strong in Raman) | A characteristic mode for substituted benzenes. |

Experimental Protocols

The following are generalized protocols for obtaining FT-IR and Raman spectra of solid this compound. Instrument parameters should be optimized based on the specific spectrometer and sample characteristics.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples. Alternatively, the KBr pellet method can be used.

Instrumentation: A standard FT-IR spectrometer equipped with a DTGS or MCT detector and an ATR accessory (e.g., with a diamond or germanium crystal).

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (signal-to-noise ratio dependent)

-

Apodization: Happ-Genzel

Data Processing:

-

The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

-

Perform baseline correction and ATR correction if necessary.

Raman Spectroscopy

Method: Dispersive Raman spectroscopy is typically used for solid samples.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to remove Rayleigh scattering, a spectrograph, and a CCD detector.

Sample Preparation:

-

Place a small amount of the this compound powder into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

-

Position the sample at the focal point of the laser beam.

Data Acquisition Parameters:

-

Excitation Wavelength: 785 nm (to minimize fluorescence, though 532 nm can also be used)

-

Laser Power: 10-100 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)

-

Spectral Range: 200 - 3500 cm⁻¹

-

Exposure Time: 1-10 seconds

-

Number of Accumulations: 10-20

-

Resolution: 4-6 cm⁻¹

Data Processing:

-

Perform cosmic ray removal.

-

Apply baseline correction to remove any fluorescence background.

-

Normalize the spectrum if required for comparison.

Experimental and Analytical Workflow

The following diagram illustrates the typical workflow for the vibrational spectroscopic analysis of this compound.

Caption: Workflow for Vibrational Spectroscopic Analysis.

This guide provides a foundational understanding of the expected FT-IR and Raman spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this molecule.

In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,6-Dichloroterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct research on this specific compound, this guide leverages established methodologies for structurally similar molecules, such as other chlorinated aromatic carboxylic acids and terephthalate derivatives. The protocols and data presented herein are intended to serve as a foundational resource for developing and validating robust analytical methods.

Introduction

This compound is a halogenated aromatic dicarboxylic acid. Its analysis is crucial in various fields, including environmental monitoring, as a potential metabolite of pesticides or industrial chemicals, and in drug development as a possible intermediate or impurity. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and selectivity required for the accurate quantification and identification of this compound in complex matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for method development.

| Property | Value | Source |

| Molecular Formula | C₈H₄Cl₂O₄ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Exact Mass | 233.9487 | [1] |

| SMILES | OC(=O)c1cc(Cl)c(C(=O)O)c(Cl)c1 | [1] |

| InChI | InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) | [1] |

Experimental Protocols

The following sections detail the recommended experimental procedures for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly suitable technique for this analyte.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices such as plasma, urine, or environmental water samples, a robust sample preparation protocol is essential to remove interferences and concentrate the analyte.[2] A generic solid-phase extraction (SPE) method for acidic compounds is outlined below and should be optimized for the specific matrix.[3]

Materials:

-

Sample (e.g., 1 mL plasma, 100 mL water)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Reversed-phase SPE cartridges (e.g., C18 or polymeric sorbent)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

For liquid samples, acidify to a pH of approximately 2-3 with formic acid to ensure the carboxylic acid groups are protonated.[3]

-

Spike the sample with an appropriate amount of the internal standard solution.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4] Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the analyte and internal standard with 5 mL of methanol or acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.[2]

-

Caption: A generalized workflow for sample preparation using solid-phase extraction.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.[5]

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions should be determined by infusing a standard solution of this compound into the mass spectrometer.

| Parameter | Setting |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Desolvation Temperature | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Predicted Mass Spectrometry Fragmentation

Upon ESI, this compound is expected to form a deprotonated molecular ion [M-H]⁻ at m/z 233. Subsequent fragmentation via collision-induced dissociation (CID) is likely to involve the loss of small neutral molecules.

Predicted Fragmentation Pathways:

-

Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at m/z 189.

-

Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion could also occur, leading to a fragment at m/z 215.

-

Loss of HCl: The elimination of a molecule of hydrogen chloride (36 Da) is another plausible fragmentation route, which would yield a fragment ion at m/z 197.

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data and Method Validation

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.[4]

Example Calibration Curve and Quality Control Levels:

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 1, 5, 10, 50, 100, 500, 1000 |

| Quality Control (QC) Low | 3 |

| Quality Control (QC) Mid | 75 |

| Quality Control (QC) High | 750 |

Method validation should be performed according to established guidelines and should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.[5]

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By adapting the detailed experimental protocols for sample preparation and LC-MS/MS analysis, researchers can develop and validate a robust and sensitive method for the quantification and identification of this compound in various matrices. The predicted fragmentation patterns offer a starting point for identifying characteristic MRM transitions for quantitative studies. It is imperative to perform thorough method optimization and validation for each specific application and matrix to ensure data of the highest quality.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. abis-files.atauni.edu.tr [abis-files.atauni.edu.tr]

- 6. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dichloroterephthalic acid. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document establishes a predicted solubility profile based on the compound's chemical structure and data from structurally analogous molecules, such as terephthalic acid and other chlorinated aromatic acids. Furthermore, this guide details standardized experimental protocols for accurately determining solubility, presents a plausible synthetic pathway, and proposes a potential environmental degradation route. All workflows and pathways are visualized to support comprehension and application in a research and development setting.

Introduction

This compound (C₈H₄Cl₂O₄, CAS No. 116802-97-2) is a halogenated aromatic dicarboxylic acid.[1] Its structure, featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 4, and two chlorine atoms at positions 2 and 6, suggests specific physicochemical properties that influence its behavior in various solvent systems. The presence of polar carboxylic acid groups allows for hydrogen bonding, while the chlorinated aromatic ring imparts significant non-polar character. Understanding the solubility of this compound is critical for its application in chemical synthesis, materials science, and pharmaceutical development, impacting processes such as reaction kinetics, purification, crystallization, and formulation.

Predicted Solubility Profile

Direct quantitative solubility data for this compound is not extensively available. However, a qualitative and predictive profile can be derived from its structure and comparison with related compounds like terephthalic acid.

-

Polar Protic Solvents (e.g., Water, Alcohols): Solubility is expected to be low in water and lower-chain alcohols at neutral pH. The strong intermolecular hydrogen bonding between the carboxylic acid groups in the crystal lattice and the molecule's overall non-polar character from the dichlorinated ring hinder dissolution. Solubility in alcohols is predicted to increase with temperature.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is anticipated in polar aprotic solvents. These solvents can effectively disrupt the intermolecular hydrogen bonds of the solute without the competing hydrogen-bond-donating nature of protic solvents. Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for dissolving terephthalic acid derivatives.[2]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the polarity of the carboxylic acid functional groups. The "like dissolves like" principle suggests minimal interaction between the polar solute and non-polar solvents.[3][4]

-

Aqueous Basic Solutions (e.g., aq. NaOH, NaHCO₃): The compound is expected to be soluble in aqueous basic solutions. The carboxylic acid groups will deprotonate to form carboxylate salts (e.g., disodium 2,6-dichloroterephthalate), which are ionic and readily solvated by water. This pH-dependent solubility is a key characteristic of carboxylic acids.[5][6]

Data Presentation: Predicted Qualitative Solubility

The following table summarizes the expected qualitative solubility of this compound in common solvents at ambient temperature. This profile is predictive and should be confirmed by experimental measurement.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | Strong crystal lattice energy; non-polar ring character. |

| Methanol, Ethanol | Low to Moderate | Can act as hydrogen bond donor/acceptor but less effective than polar aprotic solvents. | |

| Polar Aprotic | DMSO, DMF | High | Effective at solvating polar carboxylic acid groups and disrupting crystal lattice.[2] |

| Acetone, MEK | Moderate | Ketone polarity allows for some interaction with carboxylic acid groups.[7][8] | |

| Ethyl Acetate | Low to Moderate | Ester group provides some polarity but overall less effective than ketones or sulfoxides. | |

| Non-Polar | Hexane, Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle).[3][4] |

| Dichloromethane | Low | Although chlorinated, its low overall polarity is insufficient to dissolve the polar solute. | |

| Aqueous (Basic) | 5% aq. NaOH | High (Reacts) | Forms a highly soluble sodium salt through acid-base reaction.[5][6] |

| 5% aq. NaHCO₃ | High (Reacts) | Forms a soluble salt, characteristic of a sufficiently strong carboxylic acid.[5] |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.

Materials and Equipment:

-

This compound (pure solid)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of the chosen solvent. An excess of solid must be visible to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) sufficient to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to rest at the constant temperature for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Quantification:

-

Record the exact mass of the filtered supernatant.

-

Dilute the sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a prepared calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, accounting for the dilution factor.

Method Validation

To ensure data accuracy:

-

Perform all experiments in triplicate.

-

Confirm the solid phase remaining after equilibration (e.g., via microscopy or XRPD) to ensure no phase transformation or solvate formation has occurred.

-

Prepare a calibration curve with a high correlation coefficient (R² > 0.999).

Visualizations: Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for the isothermal shake-flask method described above.

Plausible Synthesis Pathway

This compound can be synthesized via the oxidation of 2,6-dichloro-p-xylene. This is a common industrial method for producing terephthalic acids from their corresponding xylene precursors.

Proposed Environmental Degradation Pathway

The environmental degradation of chlorinated aromatic compounds often proceeds through microbial action involving initial oxidative attacks, dechlorination, and subsequent ring cleavage.[9][10]

Conclusion

While specific quantitative solubility data for this compound remains scarce in public literature, this guide provides a robust, theoretically grounded framework for understanding its behavior in common solvents. The compound is predicted to have low solubility in aqueous and non-polar solvents but high solubility in polar aprotic and basic aqueous media. For researchers requiring precise data, the detailed experimental protocol for the isothermal shake-flask method offers a reliable path to obtaining it. The provided diagrams for experimental workflow, synthesis, and degradation offer valuable conceptual tools for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. wwz.cedre.fr [wwz.cedre.fr]

- 8. ecolink.com [ecolink.com]

- 9. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2,6-Dichloroterephthalic Acid

An in-depth guide to the melting point of 2,6-Dichloroterephthalic acid, tailored for researchers, scientists, and drug development professionals.

This compound, with the CAS number 116802-97-2, is a halogenated aromatic dicarboxylic acid. Its physicochemical properties are crucial for its application in chemical synthesis and drug development. A key thermal property is its melting point, which serves as an important indicator of purity.

| Property | Value | Reference |

| CAS Number | 116802-97-2 | [1][2] |

| Molecular Formula | C₈H₄Cl₂O₄ | [1][2] |

| Molecular Weight | 235.02 g/mol | [1][2] |

| Melting Point | 175 °C | [3] |

Experimental Protocol: Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a melting point apparatus, such as a Mel-Temp device.[4][5] This method is a widely accepted and reliable technique for crystalline solids.[6]

Principle: A small, powdered sample of the crystalline solid is heated in a sealed capillary tube. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is observed and recorded as the melting point range.[6] Pure, crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] Impurities can lead to a depression and broadening of the melting point range.[7]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

This compound sample (dry and finely powdered)

-

Mortar and pestle (if sample needs to be pulverized)

-

Spatula

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[8]

-

Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.[8]

-

To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8][10]

-

The final packed sample height should be between 2-3 mm.[8]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.[8]

-

Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, perform a rapid heating run at a rate of 10-20 °C per minute.[10]

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rapid run.[11]

-

Insert a new, properly prepared capillary tube with the sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).[8]

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts completely.[8]

-

The recorded temperature range is the melting point of the sample.

-

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualizations

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. appchemical.com [appchemical.com]

- 3. scribd.com [scribd.com]

- 4. web.mit.edu [web.mit.edu]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. community.wvu.edu [community.wvu.edu]

Navigating the Safety Profile of 2,6-Dichloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the safety data and handling precautions for 2,6-Dichloroterephthalic acid. Given the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety profiles of structurally similar chlorinated aromatic acids. Professionals handling this chemical should treat this guide as a foundational resource and always supplement it with institution-specific safety protocols and a thorough risk assessment.

Physicochemical and Toxicological Data

The following tables summarize the known and anticipated physicochemical and toxicological properties of this compound. Data for related compounds are included for comparative purposes and to inform a conservative approach to handling.

Table 1: Physicochemical Properties

| Property | This compound | 2,5-Dichloroterephthalic Acid[1] |

| CAS Number | 116802-97-2 | 13799-90-1 |

| Molecular Formula | C₈H₄Cl₂O₄ | C₈H₄Cl₂O₄ |

| Molecular Weight | 235.02 g/mol | 235.02 g/mol |

| Appearance | White to off-white solid (anticipated) | White powder |

| Purity | >99.0% (typical for research grade) | >99.0% |

| Loss on Drying | <0.5% (typical for research grade) | <0.5% |

Table 2: Toxicological Profile (Anticipated based on related compounds)

| Hazard | Classification | Precautionary Statement |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed)[2] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Experimental Protocols for Safe Handling

Adherence to rigorous experimental protocols is paramount when working with chlorinated aromatic acids. The following methodologies are recommended to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE.

Spill Response Protocol

In the event of a spill, a clear and practiced response protocol is essential to mitigate hazards.

Hazard Identification and Risk Mitigation

A systematic approach to identifying and mitigating risks is crucial for the safe use of this compound in a research and development setting.

GHS Hazard Classification (Anticipated)

Based on data from similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated.

Table 3: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category |

| Acute toxicity, Oral | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity — Single exposure | 3 (Respiratory tract irritation) |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately wash skin with plenty of soap and water for at least 15-20 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.[2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride gas and carbon oxides.[2]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Avoid generation of dust, and exposure to heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce hydrogen chloride gas and oxides of carbon.[2]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemicals like this compound, from procurement to disposal.

References

Thermal Stability and Decomposition of 2,6-Dichloroterephthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from the thermal analysis of its parent compound, terephthalic acid, and theoretical considerations regarding the influence of chloro-substituents on aromatic systems. It outlines a hypothetical thermal decomposition pathway, presents anticipated thermal event data in a structured format, provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and includes a logical workflow for thermal analysis. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, enabling a proactive approach to handling and processing this compound.

Introduction

This compound is a halogenated aromatic dicarboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its thermal properties is paramount for ensuring safety, controlling manufacturing processes, and determining storage conditions. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition behavior of such compounds.[1]

This guide provides a foundational understanding of the expected thermal behavior of this compound, drawing parallels with the well-documented thermal properties of terephthalic acid and considering the electronic effects of the chlorine substituents.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of terephthalic acid is known to proceed through sublimation followed by decarboxylation at higher temperatures.[2][3][4] For this compound, a similar pathway is anticipated, with modifications influenced by the two electron-withdrawing chlorine atoms on the aromatic ring. These substituents are expected to increase the thermal stability of the molecule.[5]

The proposed decomposition pathway is as follows:

-

Sublimation: Similar to terephthalic acid, this compound is expected to exhibit a significant sublimation phase upon heating.[4] This is an endothermic process where the solid transitions directly into the gaseous state without melting.

-

Decarboxylation: At elevated temperatures, the carboxylic acid groups are expected to decompose, releasing carbon dioxide. This decarboxylation may occur in one or two steps.

-

Fragmentation of the Aromatic Ring: Following decarboxylation, the remaining chlorinated aromatic structure will fragment at even higher temperatures, potentially leading to the formation of chlorinated benzenes, hydrochloric acid, and other smaller volatile compounds, ultimately leaving a carbonaceous residue.

Anticipated Thermal Events

The following table summarizes the expected thermal events for this compound based on the analysis of related compounds. These values should be considered estimates and require experimental verification.

| Thermal Event | Technique | Estimated Temperature Range (°C) | Expected Observation |

| Sublimation | TGA / DSC | 250 - 350 | Mass loss in TGA, endothermic peak in DSC.[4] |

| Onset of Decomposition | TGA | > 350 | Significant mass loss corresponding to decarboxylation. |

| Decomposition Peak | DTG / DSC | > 400 | Peak in the derivative TGA curve, exothermic event in DSC. |

| Final Residue | TGA | > 600 | Residual mass, likely carbonaceous char. |

Experimental Protocols

To experimentally determine the thermal properties of this compound, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5 - 10 mg | Ensures a clear signal while minimizing thermal gradients. |

| Heating Rate | 10 °C/min | A standard rate providing good resolution of thermal events. |

| Temperature Range | Ambient to 800 °C | To ensure complete decomposition and characterization of any residue. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative decomposition. |

| Gas Flow Rate | 20 - 50 mL/min | To maintain an inert environment and remove decomposition products. |

| Sample Pan | Platinum or Alumina | Chemically inert and stable at high temperatures. |

Procedure:

-

Tare the TGA balance with an empty sample pan.

-

Accurately weigh 5-10 mg of this compound into the sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen gas for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800 °C at a constant rate of 10 °C/min.

-

Record the mass loss and temperature continuously throughout the experiment.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.[6][7]

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 2 - 5 mg | A smaller sample size provides better resolution of thermal events. |

| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison. |

| Temperature Range | Ambient to 500 °C | To cover potential melting and the onset of decomposition. |

| Atmosphere | Nitrogen (Inert) | To prevent oxidative processes. |

| Gas Flow Rate | 20 - 50 mL/min | To maintain an inert environment. |

| Sample Pan | Hermetically sealed aluminum pans | To contain any potential sublimation or decomposition products. |

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Equilibrate the system at ambient temperature.

-

Heat the sample from ambient temperature to 500 °C at a constant rate of 10 °C/min.

-

Record the heat flow and temperature throughout the experiment.

-

Analyze the resulting DSC thermogram for endothermic (e.g., sublimation) and exothermic (e.g., decomposition) peaks.

Mandatory Visualizations

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis of a chemical compound.

Conclusion

References

- 1. TGA in Analytical Chemistry, Thermal Analysis in Analytical Chemistry | Henven [cn-henven.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Terephthalic acid - Wikipedia [en.wikipedia.org]

- 7. Thermal analysis - Wikipedia [en.wikipedia.org]

Unlocking New Therapeutic Avenues: A Technical Guide to the Exploration of Novel 2,6-Dichloroterephthalic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroterephthalic acid represents a largely untapped scaffold in medicinal chemistry. While the parent terephthalic acid core has been explored for various therapeutic applications, the introduction of chlorine atoms at the 2 and 6 positions offers a unique opportunity to modulate the physicochemical and pharmacological properties of its derivatives. The substitution pattern of chlorine atoms on an aromatic ring is known to significantly influence a molecule's biological activity.[1] Specifically, the steric hindrance introduced by the two chlorine atoms flanking the functional groups in a 2,6-isomer can alter its interaction with biological targets.[1] This guide explores the potential for discovering novel derivatives of this compound, with a focus on their synthesis, potential as anticancer agents, and the experimental protocols required for their evaluation.

Proposed Synthetic Pathway: 2,6-Dichloroterephthalamides

A promising class of derivatives to explore are the 2,6-dichloroterephthalamides. Amide derivatives of the parent terephthalamide scaffold have shown potential as inhibitors of the Bcl-xL/Bak protein-protein interaction, a key target in cancer therapy.[2][3] The following section outlines a general synthetic approach to these novel compounds.

Experimental Protocol: Synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamide

This protocol describes a two-step synthesis of N1,N4-dialkyl-2,6-dichloroterephthalamides from this compound.

Step 1: Synthesis of 2,6-Dichloroterephthaloyl Chloride

-

To a round-bottom flask, add this compound (1.0 eq) and thionyl chloride (5.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture at 80°C for 2 hours, or until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield crude 2,6-dichloroterephthaloyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired primary or secondary amine (2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2,6-dichloroterephthaloyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N1,N4-dialkyl-2,6-dichloroterephthalamide.

Potential Biological Target and Signaling Pathway

Derivatives of terephthalamide have been identified as inhibitors of the Bcl-xL/Bak protein-protein interaction.[2][3] This interaction is a critical control point in the intrinsic pathway of apoptosis, or programmed cell death. In many cancers, anti-apoptotic proteins like Bcl-xL are overexpressed, preventing cancer cells from undergoing apoptosis. By disrupting the interaction between Bcl-xL and the pro-apoptotic protein Bak, small molecules can restore the apoptotic process, leading to the death of cancer cells. It is hypothesized that 2,6-dichloroterephthalamide derivatives could function in a similar manner.

Quantitative Data on Analogous Terephthalamide Derivatives

While quantitative data for 2,6-dichloroterephthalamide derivatives is not yet available, the following table summarizes the in vitro activities of analogous non-chlorinated terephthalamides in disrupting the Bcl-xL/Bak BH3 domain complex.[3] This data provides a benchmark for the potential efficacy of the proposed novel derivatives.

| Compound ID | R Group | Ki (µM)[3] |

| 9 | 2-isopropoxy | 0.78 ± 0.07 |

| 26 | 2-ethoxy | 1.85 ± 0.32 |

Data for non-chlorinated terephthalamide derivatives.

Experimental Protocol for Biological Evaluation

To assess the potential of novel 2,6-dichloroterephthalamide derivatives as inhibitors of the Bcl-xL/Bak interaction, a fluorescence polarization assay can be employed.

Fluorescence Polarization Assay Protocol

-

Reagents and Preparation:

-

Recombinant human Bcl-xL protein.

-

Fluorescein-labeled Bak BH3 peptide.

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).

-

Test compounds (2,6-dichloroterephthalamide derivatives) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 96-well black plate, add the assay buffer.

-

Add the test compounds at various concentrations (typically a serial dilution).

-

Add the fluorescein-labeled Bak BH3 peptide to a final concentration of approximately 25 nM.

-

Add the Bcl-xL protein to a final concentration of approximately 100 nM.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths of ~485 nm and ~535 nm, respectively.

-

-

Data Analysis:

-

The degree of fluorescence polarization is proportional to the amount of labeled peptide bound to the protein.

-

In the presence of an effective inhibitor, the labeled peptide will be displaced from the protein, resulting in a decrease in fluorescence polarization.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the labeled peptide from the protein.

-

Conclusion

This compound presents a promising, yet underexplored, starting point for the development of novel therapeutic agents. By synthesizing derivatives such as 2,6-dichloroterephthalamides, researchers can target critical pathways in diseases like cancer, potentially leading to new and effective treatments. The protocols and data presented in this guide offer a foundational framework for initiating research into this exciting area of medicinal chemistry. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern may lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties.

References

Quantum Chemical Blueprint for 2,6-Dichloroterephthalic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroterephthalic acid is a halogenated aromatic dicarboxylic acid with potential applications in materials science and as a building block in pharmaceutical synthesis. A thorough understanding of its molecular structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, stability, and intermolecular interactions. This technical guide outlines a comprehensive computational protocol using quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate these properties. While experimental data for this specific molecule is scarce, this document serves as a blueprint for its theoretical investigation, providing detailed methodologies and expected data formats. The computational workflow and its relevance to broader research and development are also visualized.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular properties at the atomic level. For substituted aromatic compounds like this compound, computational methods can predict optimized geometries, spectroscopic signatures, and electronic characteristics that are often challenging or time-consuming to determine experimentally. This guide details a proposed theoretical study of this compound, establishing a robust computational framework for its characterization.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using the Gaussian suite of programs, employing Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for molecules of this size.

Software and Theoretical Level

-

Software: Gaussian 16 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions (++) to describe anions and lone pairs accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Computational Steps

-

Geometry Optimization: The initial structure of this compound will be built and optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.

-

Frequency Analysis: Following optimization, a vibrational frequency calculation will be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations will be performed on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the 1H and 13C NMR chemical shifts, using tetramethylsilane (TMS) as a reference standard.

The following diagram illustrates the proposed computational workflow:

Predicted Quantitative Data